2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide
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Overview
Description
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitroquinoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide typically involves multiple steps:
Nitration of 4-methoxyphenyl: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group at the desired position.
Formation of quinoline ring: The nitrated product is then subjected to cyclization reactions to form the quinoline ring structure.
Acetylation: The quinoline derivative is further reacted with acetic anhydride to introduce the acetamide group.
Final coupling: The final step involves coupling the acetamide derivative with the quinoline moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}ethanol
- 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}propanoic acid
- 2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}butanamide
Uniqueness
2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxyphenyl group on the quinoline ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-13-5-2-11(3-6-13)16-9-17(26-10-18(19)22)14-8-12(21(23)24)4-7-15(14)20-16/h2-9H,10H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRLUHUZSXQZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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